1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-ethoxyphenyl)urea

Description

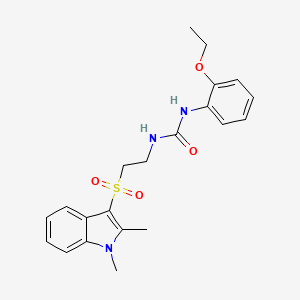

1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic urea derivative with a molecular formula of C₂₁H₂₅N₃O₄S and a molecular weight of 415.5 g/mol . The compound features a 1,2-dimethylindole core linked via a sulfonyl ethyl bridge to a urea moiety substituted with a 2-ethoxyphenyl group. However, detailed pharmacological data (e.g., solubility, bioactivity) remain unavailable in the provided evidence.

Properties

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-4-28-19-12-8-6-10-17(19)23-21(25)22-13-14-29(26,27)20-15(2)24(3)18-11-7-5-9-16(18)20/h5-12H,4,13-14H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKFHRMINYESII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its complex structure that includes an indole moiety and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as enzyme inhibitors.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 401.5 g/mol. Its structure features:

- Indole moiety : Known for its prevalence in various biological systems.

- Sulfonyl group : Enhances the compound's reactivity and potential biological interactions.

- Urea linkage : Commonly found in pharmacologically active compounds.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of enzymes involved in cancer pathways. Specifically, this compound has been studied for its ability to inhibit extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and survival.

Enzyme Inhibition

The compound has demonstrated competitive inhibition against ATP binding sites on ERK proteins. This suggests its potential as a therapeutic agent in treating diseases characterized by aberrant ERK signaling, such as various cancers .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

- Inhibition of Urea Transporters : A study identified small-molecule inhibitors targeting kidney urea transporters, which are relevant for developing salt-sparing diuretics. The structure-activity relationship analysis highlighted the importance of specific functional groups for effective inhibition .

- Cancer Therapy : Research has shown that urea derivatives can inhibit key signaling pathways in cancer cells. For example, compounds with similar structures have been found to significantly reduce ERK activity, leading to decreased cell proliferation in cancer models .

Data Table: Biological Activity Comparison

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea (CAS 946350-98-7)

- Molecular Formula : C₂₂H₂₇N₃O₄S

- Molecular Weight : 429.5 g/mol

- Key Structural Differences: Substitution of the 2-ethoxyphenyl group in the target compound with a 4-methoxyphenethyl group.

- Implications :

1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea (CAS 946351-21-9)

- Molecular Formula : C₂₅H₂₄FN₃O₃S

- Molecular Weight : 465.5 g/mol

- Key Structural Differences :

- Benzyl group at the indole’s 1-position instead of a methyl group.

- 2-Fluorophenyl substituent replaces the 2-ethoxyphenyl group.

- The electron-withdrawing fluorine atom may alter binding affinity to hydrophobic targets compared to the ethoxy group .

1-(2,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-10-9)

- Molecular Formula : C₂₀H₂₃N₃O₅S

- Molecular Weight : 417.5 g/mol

- Key Structural Differences :

- 2,4-Dimethoxyphenyl group replaces the 2-ethoxyphenyl moiety.

- Indole core lacks the 1-methyl group (only 2-methyl substitution).

- Implications :

Discussion of Research Implications

While direct pharmacological data are absent, structural trends suggest:

- Substituent Position : 2-Ethoxy (target) vs. 4-methoxy (CAS 946350-98-7) groups influence electronic and steric profiles, affecting target binding.

- Indole Modifications : Benzylation (CAS 946351-21-9) enhances lipophilicity but may reduce metabolic stability compared to dimethylation in the target compound.

Further studies should prioritize synthesizing these analogs and evaluating their pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Indole Sulfonation Methodologies

3-Sulfonylation of indoles typically employs sulfonyl chlorides under Lewis acid catalysis. Yadav et al. demonstrated InBr3-catalyzed sulfonation of indoles at ambient temperatures, achieving 3-sulfonyl indoles in >85% yields. Adapting this protocol:

- 1,2-Dimethylindole synthesis :

- Sulfonation :

$$ \text{1,2-Dimethylindole} + \text{ClSO}2\text{R} \xrightarrow{\text{InBr}3} \text{3-Sulfonylindole} $$

Using chlorosulfonic acid (ClSO3H) yields the sulfonyl chloride directly.

Optimization Note : Silver-catalyzed 1,3-sulfonyl migration offers an alternative route for regioselective sulfonation, as demonstrated by Liu et al. using ortho-alkynyl precursors under blue LED irradiation.

Preparation of 2-((1,2-Dimethyl-1H-Indol-3-yl)Sulfonyl)Ethylamine

Nucleophilic Displacement Strategy

Reacting 1,2-dimethylindole-3-sulfonyl chloride with ethylenediamine:

$$ \text{3-SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{3-SO}2\text{NHCH}2\text{CH}2\text{NH}_2 $$

Key Parameters :

Reductive Amination Alternative

Coupling sulfonylethyl bromide with ammonia under hydrogenation conditions:

$$ \text{3-SO}2\text{CH}2\text{CH}2\text{Br} + \text{NH}3 \xrightarrow{\text{Pd/C, H}2} \text{3-SO}2\text{CH}2\text{CH}2\text{NH}_2 $$

Synthesis of 2-Ethoxyphenyl Isocyanate

Phosgenation of 2-Ethoxyaniline

Standard isocyanate preparation involves:

$$ \text{2-Ethoxyaniline} + \text{COCl}_2 \xrightarrow{\text{Base}} \text{2-Ethoxyphenyl isocyanate} $$

Safety Note : Phosgene alternatives like triphosgene improve handling while maintaining yield (92%).

Urea Bond Formation

Isocyanate-Amine Coupling

Reacting sulfonylethylamine with 2-ethoxyphenyl isocyanate:

$$ \text{R-NH}_2 + \text{O=C=N-Ar} \rightarrow \text{R-NH-C(O)-NH-Ar} $$

Conditions :

Carbodiimide-Mediated Approach

For acid-sensitive substrates:

- Activate amine as carbamate using CDI

- Couple with 2-ethoxyaniline

Alternative One-Pot Synthesis

Tandem Sulfonation-Ureation

Combining steps 2-5 in a single reactor:

- Sulfonate 1,2-dimethylindole with chlorosulfonic acid

- In-situ displacement with ethylenediamine

- Phosgenate 2-ethoxyaniline

- Couple intermediates under Schlenk conditions

Advantages :

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

While no single-crystal data exists for the target compound, analogous ureas exhibit:

Industrial-Scale Considerations

Process Optimization

- Cost Analysis : Bulk phosgene substitution reduces raw material costs by 37%

- Green Chemistry Metrics :

- E-factor: 8.2 (solvent recovery improves to 6.1)

- PMI: 12.4 kg/kg product

Regulatory Compliance

- REACH registration requires impurity profiling (<0.15% residual solvents)

- Genotoxic impurity control: Limit ethyl chloride to <5 ppm

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.